Lipophilicity Positioning: Target Compound logP 3.88 vs. 3,4-Dimethoxy Analog logP 5.18
The target compound exhibits a calculated logP of 3.88, placing it at the lower edge of the optimal logP window (4.12–6.80) reported for A549 cell growth inhibition by 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives [1]. Its closest commercially available analog, N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (Hit2Lead SC-5768858), has a substantially higher logP of 5.18, which falls well within the activity-optimal range . This difference of ~1.3 logP units corresponds to a ~20-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly less lipophilic and may exhibit different membrane permeability and non-specific protein binding profiles .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.88 (ChemDiv); logP = 3.8808 |
| Comparator Or Baseline | N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: logP = 5.18 (Hit2Lead); Class-level optimal range: logP 4.12–6.80 |
| Quantified Difference | ΔlogP = -1.30 vs. dimethoxy analog; target logP is -0.24 below the optimal class-level range |
| Conditions | Calculated logP values from vendor databases (ChemDiv, Hit2Lead/ChemBridge); class-level optimal range from SAR study of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones (Eur J Med Chem 2008) |
Why This Matters
For users screening against A549 or related cancer lines, the target compound serves as a lower-lipophilicity probe to test whether activity is retained at the borderline of the optimal logP window, whereas the dimethoxy analog provides a higher-lipophilicity comparator; procurement decisions should align with the desired logP range of the screening cascade.
- [1] Xia Y, Fan CD, Zhao BX, Zhao J, Shin DS, Miao JY. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Eur J Med Chem. 2008 Nov;43(11):2347-53. doi: 10.1016/j.ejmech.2008.01.021. View Source
